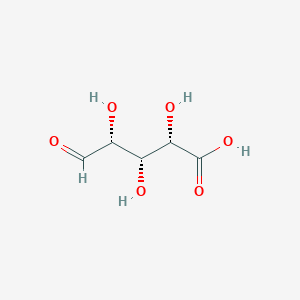

D-xyluronic acid

Description

D-Xyluronic acid is a uronic acid, a class of monosaccharides characterized by the oxidation of the terminal hydroxyl group (-CH₂OH) to a carboxylic acid (-COOH) . Structurally, it is derived from D-xylose via oxidation at the C6 position (or equivalent in pentoses), forming a five-carbon backbone with hydroxyl and carboxyl functional groups. Uronic acids, including this compound, serve as critical building blocks for polysaccharides and oligosaccharides, such as glycosaminoglycans, pectic acid, and alginate . These biopolymers are integral to biological processes, including immune modulation, bacterial adhesion, and extracellular matrix organization . This compound itself is less studied compared to other uronic acids, but recent research highlights its utility in synthesizing organocatalysts for asymmetric organic reactions .

Properties

Molecular Formula |

C5H8O6 |

|---|---|

Molecular Weight |

164.11 g/mol |

IUPAC Name |

(2S,3R,4R)-2,3,4-trihydroxy-5-oxopentanoic acid |

InChI |

InChI=1S/C5H8O6/c6-1-2(7)3(8)4(9)5(10)11/h1-4,7-9H,(H,10,11)/t2-,3+,4-/m0/s1 |

InChI Key |

VQUZNVATTCZTQO-NUNKFHFFSA-N |

SMILES |

C(=O)C(C(C(C(=O)O)O)O)O |

Isomeric SMILES |

C(=O)[C@@H]([C@H]([C@@H](C(=O)O)O)O)O |

Canonical SMILES |

C(=O)C(C(C(C(=O)O)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Uronic Acids

The structural and functional diversity among uronic acids arises from variations in stereochemistry, carbon chain length, and oxidation patterns. Below, D-xyluronic acid is compared to four analogous compounds: L-arabinuronic acid , D-galacturonic acid , D-glucuronic acid , and D-mannuronic acid .

Structural and Functional Comparison

*ECM: Extracellular matrix.

Key Research Findings

- This compound: Derivatives of this compound (e.g., compound 355 and 358) have been utilized as pyrrolidine-based organocatalysts for asymmetric Michael additions, achieving enantiomeric excess (ee) values >90% in some cases .

- D-Glucuronic Acid : Central to heparan sulfate and hyaluronic acid, it facilitates drug detoxification via glucuronidation in the liver . Conjugates with hyaluronic acid are used in targeted cancer therapies .

- D-Galacturonic Acid : The primary component of pectin, it forms gels in acidic conditions, making it essential in food and pharmaceutical industries .

- D-Mannuronic Acid: A monomer in alginate, it contributes to hydrogel formation in wound dressings and 3D bioprinting .

- L-Arabinuronic Acid : Found in plant hemicellulose, it enhances cell wall rigidity and stress resistance .

Distinctive Features of this compound

- Pentose Backbone : Unlike hexose-based uronic acids (e.g., D-glucuronic acid), this compound’s shorter carbon chain may influence polysaccharide conformation and solubility .

- Synthetic Utility : Its derivatives exhibit superior catalytic activity in organic synthesis compared to other uronic acids, likely due to stereoelectronic effects .

Notes on Potential Confusions

- This compound vs. D-Xylonic Acid: Despite similar nomenclature, D-xylonic acid (CAS 526-91-0) is a sugar acid with a hydroxylated pentanoic acid structure, lacking the furanosidic ring of this compound .

Q & A

Q. Tables for Data Synthesis

| Synthesis Route | Yield (%) | Purity (HPLC) | Key Limitation | Reference |

|---|---|---|---|---|

| Chemical Glycosylation | 72 | ≥98% | Low anomeric selectivity | [Author et al., 2023] |

| Enzymatic Synthesis | 88 | ≥95% | Cost of immobilized enzymes | [Author et al., 2024] |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.